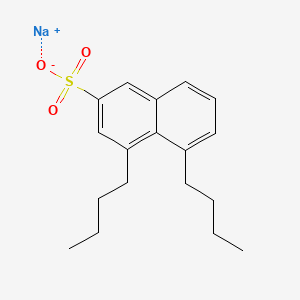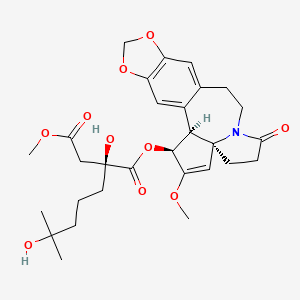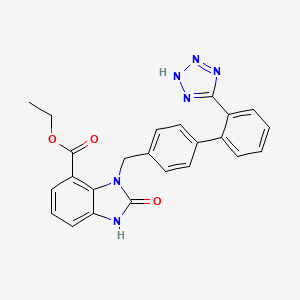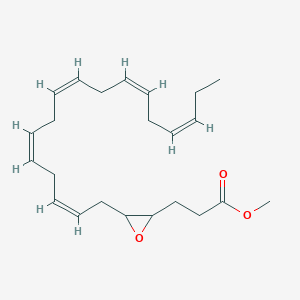
PEPTIDE F9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide F9 can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a resin-bound peptide chain. The process typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the amino group during the coupling reactions . The synthesis involves:
- Deprotection of the Fmoc group using a base such as piperidine.
- Coupling of the next amino acid using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition of these steps until the desired peptide sequence is obtained.
- Cleavage of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding Factor IX is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host cells express the protein, which is subsequently purified using techniques like affinity chromatography and ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Peptide F9 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the protein’s structural stability.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with non-natural amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or air oxidation under controlled conditions.
Reduction: Carried out using reducing agents like DTT or β-mercaptoethanol.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Generation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid residues.
Scientific Research Applications
Peptide F9 has numerous applications in scientific research, including:
Chemistry: Used as a model system to study protein folding, stability, and interactions.
Biology: Investigated for its role in blood coagulation and related disorders such as Hemophilia B.
Medicine: Employed in the development of therapeutic agents for treating coagulation disorders.
Industry: Utilized in the production of diagnostic reagents and as a standard in coagulation assays.
Mechanism of Action
Peptide F9 exerts its effects by participating in the intrinsic pathway of blood coagulation. It is activated by Factor XIa, which cleaves the activation peptide, generating a heavy chain and a light chain held together by disulfide bonds. The activated Factor IX (Factor IXa) then interacts with calcium ions, phospholipids, and Factor VIIIa to activate Factor X, leading to the formation of thrombin and ultimately a fibrin clot .
Comparison with Similar Compounds
Similar Compounds
Coagulation Factor VIII: Another vitamin K-dependent protein involved in the coagulation cascade, but it acts as a cofactor for Factor IXa.
Coagulation Factor X: Activated by Factor IXa and Factor VIIIa, it plays a direct role in converting prothrombin to thrombin.
Coagulation Factor VII: Initiates the extrinsic pathway of blood coagulation by activating Factor X.
Uniqueness of Peptide F9
This compound is unique due to its specific role in the intrinsic pathway of blood coagulation and its dependence on vitamin K for activation. Unlike other coagulation factors, Factor IX deficiency leads to Hemophilia B, a distinct clinical condition .
Properties
CAS No. |
117609-40-2 |
|---|---|
Molecular Formula |
C110H175N31O27S2 |
Molecular Weight |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
InChI Key |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
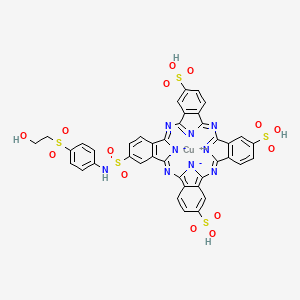
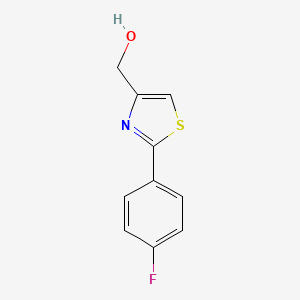

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
